molecular formula C11H6Cl2N2O3 B8699609 5-Chloro-2-(2-chloro-4-nitrophenoxy)pyridine

5-Chloro-2-(2-chloro-4-nitrophenoxy)pyridine

Cat. No.: B8699609
M. Wt: 285.08 g/mol
InChI Key: XEQFUSXPYQNRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-chloro-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H6Cl2N2O3 and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6Cl2N2O3

Molecular Weight

285.08 g/mol

IUPAC Name

5-chloro-2-(2-chloro-4-nitrophenoxy)pyridine

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-1-4-11(14-6-7)18-10-3-2-8(15(16)17)5-9(10)13/h1-6H

InChI Key

XEQFUSXPYQNRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dichloro-4-nitrobenzene (19.2 g), 12.9 g of 5-chloropyridine-2-ol, and 10.4 g of potassium carbonate were added to 50 mL of dimethylacetamide, and the mixture was allowed to react at 90 to 110° C. for 15 hr. The reaction mixture was cooled, ethyl acetate and brine were then added thereto, followed by separation and washing with brine. The ethyl acetate layer was concentrated, and the precipitated crystals were collected by filtration. The filtrate was concentrated, and the crude product thus obtained was purified by column chromatography on silica gel (BW300, manufactured by Fuji Sylysia Chemical Ltd., solvent: n-hexane/ethyl acetate) to give 15.75 g of 5-chloro-2-(2-chloro-4-nitrophenoxy)pyridine (yield 55.2%).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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